The synthesis of 8-Methoxy Entecavir involves several key steps that modify the parent compound, Entecavir. A typical synthetic route may include:
The detailed synthetic pathway allows for high yields and purity of the final product while utilizing readily available raw materials .
The molecular structure of 8-Methoxy Entecavir can be represented by its chemical formula, . The compound features:
Data from nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry confirm the integrity and composition of the synthesized compound .
8-Methoxy Entecavir participates in various chemical reactions that are crucial for its activity:
These reactions highlight the compound's role as an effective antiviral agent against hepatitis B virus replication .
The mechanism by which 8-Methoxy Entecavir exerts its antiviral effects involves several steps:
This multi-step process effectively reduces viral load in infected individuals and contributes to long-term suppression of hepatitis B virus .
8-Methoxy Entecavir exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems .
The primary application of 8-Methoxy Entecavir lies in its use as an antiviral medication for treating hepatitis B virus infections. Its modifications enhance efficacy compared to standard Entecavir formulations. Research continues into potential applications in other viral infections or as part of combination therapies due to its unique mechanism of action.
The 8-methoxy modification in entecavir analogues was engineered to alter the molecule’s electronic properties and steric profile, thereby influencing its binding affinity to viral polymerases. In entecavir—a guanosine nucleoside analogue inhibiting hepatitis B virus (HBV) reverse transcriptase—the addition of a methoxy group (-OCH₃) at the C8 position of the purine ring introduces enhanced hydrogen-bonding capacity and electron-donating effects. This modification increases the compound’s overall polarity, as evidenced by its predicted pKa of 14.11±0.60 [1], which may improve solubility and reduce metabolic degradation. Crucially, the 8-methoxy group sterically hinders the anti to syn conformational transition of the nucleoside, a mechanism exploited by some viral polymerases for resistance. This design counters common resistance mutations (e.g., rtL180M/T184G in HBV RT) by restricting the flexibility of the purine scaffold [5] [9].
The synthesis of 8-methoxy entecavir (CAS 2349444-69-3) employs a multi-step sequence starting from protected cyclopentyl precursors and functionalized purine derivatives. A representative pathway involves:
Table 1: Key Intermediates in 8-Methoxy Entecavir Synthesis
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
(1S,3R,4S)-4-(Benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentanol | 110567-21-0 | Stereochemically defined cyclopentane core |
6-(Benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purine | 142217-78-5 | Protected purine precursor for C8 functionalization |
8-Bromo-6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purine | Not reported | Brominated intermediate for methoxy substitution |
2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-8-methoxy-1H-purin-6(9H)-one | 142217-81-0 | Fully protected 8-methoxy entecavir analogue prior to deprotection |
The antiviral activity of 8-methoxy entecavir is contingent on the absolute configuration at three stereocenters: C1' (S), C3' (R), and C4' (S) of the cyclopentyl ring. Synthetic strategies ensure stereointegrity through:
Table 3: Stereochemical Outcomes in Key Synthetic Steps
Synthetic Step | Stereocenters Controlled | Method | Enantiomeric Excess (ee) |
---|---|---|---|
Asymmetric Epoxidation | C3', C4' | Sharpless Epoxidation | >90% |
Mitsunobu Coupling | C1' | S~N~2 Inversion | >98% |
Enzymatic Hydrolysis | C1' | Lipase PS-30 | >99% |
Computational studies (DFT/B3LYP 6-311++G(d,p)) reveal that the 8-methoxy group redistributes electron density across the purine ring, increasing nucleophilicity at N7 and C6. Electrostatic potential (ESP) maps confirm a 15% enhancement in negative potential at the O8 methoxy oxygen compared to entecavir’s C8-H, facilitating additional hydrogen bonding with Thr128 of HBV RT [9]. The methoxy group also imposes a 10° dihedral restraint between the purine and cyclopentyl rings, stabilizing the anti-conformation required for polymerase incorporation [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1